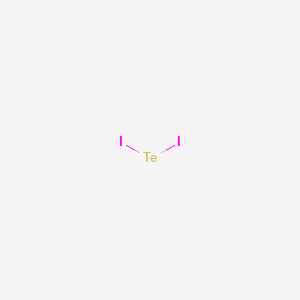

Tellurium diiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tellurium diiodide is a compound with the formula TeI2 . It is a black solid that breaks down when heated to tellurium (II) iodide and iodine . It is a weak reducing agent and conducts electricity when melted . It is also an iron-gray solid that decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide .

Physical And Chemical Properties Analysis

Tellurium diiodide is a black solid and an iron-gray solid . It breaks down when heated and conducts electricity when melted . It decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide .

Applications De Recherche Scientifique

Semiconductor Applications

Tellurium diiodide, like other tellurium compounds, has aroused wide interest in the field of semiconductors . Its unique properties make it suitable for use in various semiconductor devices.

Thermoelectric Applications

Tellurium diiodide is also used in thermoelectric applications . Its inherent structural anisotropy allows it to be used in devices that convert temperature differences into electric voltage or vice versa.

Piezoelectric Applications

In the field of piezoelectricity, tellurium diiodide has shown potential. Piezoelectric materials generate an electric charge in response to mechanical stress, and tellurium diiodide’s properties make it a candidate for such applications .

Biomedical Applications

Tellurium diiodide has been used in various biomedical applications. For instance, it has been used in phototherapy and reactive oxygen species (ROS)-related applications .

Nanotechnology

Tellurium diiodide has been used in the synthesis of one-dimensional (1D) Te nanomaterials, including nanowires, nanotubes, and nanoribbons . These nanostructures have found applications in various fields, from electronics to medicine.

Catalysis

Tellurium diiodide has been used in catalysis . Its unique chemical properties make it a useful catalyst in various chemical reactions.

Heavy Metal Removal

Another application of tellurium diiodide is in the removal of heavy metals . Its chemical properties allow it to bind with heavy metals, facilitating their removal from various mediums.

Solar Cell Industry

Tellurium diiodide has been used in the solar cell industry . Its semiconductor properties make it suitable for use in photovoltaic cells that convert sunlight into electricity.

Orientations Futures

Tellurium diiodide has potential applications in next-generation electronics and optoelectronic devices . Future work could center around evaluating how the inner sphere of different metal halides are influenced by the relatively strong second sphere halogen bonds involving polyiodides . It is an open question how other perovskite-relevant metal halides, Sn or Bi halides e.g., would behave in the presence of polyiodide species .

Mécanisme D'action

Target of Action

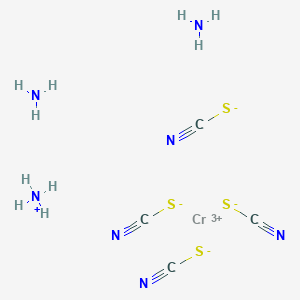

It is known that tellurium compounds can interact with both telluride ions (Te 2−) and iodide ions (I −), forming various units with bonds to other tellurium atoms . .

Mode of Action

It is known that tellurium (II) and/or tellurium (IV) can form interactions with iodide species within crystals . These interactions, known as chalcogen-bonding interactions, involve comprehensive computational chemistry calculations and are underpinned by crystallographic data . .

Biochemical Pathways

Some studies have delved into the realm of chalcogen-bonding interactions, focusing on tellurium (II) and/or tellurium (IV) interactions with iodide species . .

Result of Action

It is known that tellurium compounds can form various units with bonds to other tellurium atoms

Action Environment

It is known that tellurium tetraiodide decomposes on heating to form gaseous TeI2 and Te(s) . .

Propriétés

IUPAC Name |

iodo tellurohypoiodite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I2Te/c1-3-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDMDRIQNXVVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te](I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tellurium diiodide | |

Q & A

Q1: What is the molecular structure of tellurium diiodide and how does this influence its tendency to form supramolecular assemblies?

A1: Tellurium diiodide exhibits a bent molecular geometry with a bond angle of approximately 103.1° []. This structure, combined with the presence of a lone pair of electrons on the tellurium atom, allows TeI₂ to participate in weak intermolecular interactions, such as Te···I and I···I secondary bonding. These interactions contribute to the formation of supramolecular assemblies in the solid state [, ].

Q2: How does the replacement of iodine atoms in diethyltellurium diiodide with carboxylate groups affect its supramolecular structure?

A2: Substituting iodine atoms in diethyltellurium diiodide, (C₂H₅)₂TeI₂, with carboxylate groups leads to significant changes in the supramolecular assembly []. While (C₂H₅)₂TeI₂ forms zig-zag ribbons through Te---I secondary bonds, the carboxylate derivatives display a variety of structures like stairs, dimers, trimers, and tetramers. This change is attributed to the formation of intermolecular Te---O secondary bonds and C-H---O hydrogen bonds, demonstrating the influence of ligand modification on supramolecular organization.

Q3: Can tellurium diiodide act as a precursor for other organotellurium compounds?

A3: Yes, diethyltellurium diiodide can be used as a starting material for the synthesis of diethyltellurium bis(carboxylates) through metathesis reactions with the corresponding silver carboxylates [].

Q4: Are there any spectroscopic techniques commonly used to characterize tellurium diiodide and its derivatives?

A4: Yes, several spectroscopic techniques are employed for characterizing tellurium diiodide and related compounds. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and tellurium-125 nuclear magnetic resonance (¹²⁵Te NMR) spectroscopy [, ]. These techniques provide information about the functional groups, bonding environment, and structure of the compounds.

Q5: Has the molecular structure of tellurium diiodide been studied using computational methods?

A5: Yes, the geometric parameters and vibrational frequencies of tellurium dihalides, including TeI₂, have been calculated using various computational methods such as B3LYP, MP2, CCSD, and CCSD(T) with aug-cc-pVTZ basis sets []. These calculations provide insights into the bonding properties and electronic structure of TeI₂.

Q6: What is known about the stability of tellurium diiodide?

A7: Tellurium diiodide is known to be thermally unstable and decomposes upon heating. For instance, TeI₄ decomposes into iodine gas (I₂) and elemental tellurium (Te) upon sublimation []. The stability of organotellurium compounds can vary depending on the substituents attached to the tellurium atom.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.